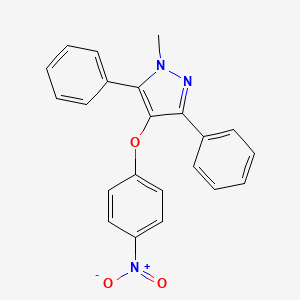
1-Methyl-4-(4-nitrophenoxy)-3,5-diphenyl-1H-pyrazole
Cat. No. B8543700
Key on ui cas rn:
60628-09-3
M. Wt: 371.4 g/mol
InChI Key: DMGYJMFJJBZDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04009277
Procedure details


A solution of 4-hydroxy-1-methyl-3,5-diphenylpyrazole (10 g, 0.04 mole), potassium t-butoxide (4.5, 0.04 mole) and dry DMF (150 ml) is stirred and heated to 60° C. The green fluorescent solution is cooled to room temperature and p-chloronitrobenzene (6.0 g, 0.038 mole) is added. The dark green solution is heated at 60° C for 24 hours and then poured into water, made alkaline with 1N sodium hydroxide and extracted with ether. The ether layer is separated, washed well with water, dried and stripped in vacuo to give a bright yellow solid 12.9 g (86.5%), m.p. 85° C to 110° C. The solid is chromatographed on silica gel with benzene to give a yellow crystalline solid 11.3 g, m.p. 74° C to 100° C. Recrystallization from methanol (185 ml) affords white crystals 5.5 g (37%) m.p. 120° C to 122° C.
Name
4-hydroxy-1-methyl-3,5-diphenylpyrazole
Quantity
10 g
Type
reactant
Reaction Step One






Name
Yield
86.5%
Identifiers


|
REACTION_CXSMILES
|
[OH:1][C:2]1[C:3]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:4][N:5]([CH3:13])[C:6]=1[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.CC(C)([O-])C.[K+].Cl[C:27]1[CH:32]=[CH:31][C:30]([N+:33]([O-:35])=[O:34])=[CH:29][CH:28]=1.[OH-].[Na+]>O.CN(C=O)C>[CH3:13][N:5]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[C:2]([O:1][C:27]2[CH:32]=[CH:31][C:30]([N+:33]([O-:35])=[O:34])=[CH:29][CH:28]=2)[C:3]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)=[N:4]1 |f:1.2,4.5|
|
Inputs


Step One
|
Name
|
4-hydroxy-1-methyl-3,5-diphenylpyrazole
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
OC=1C(=NN(C1C1=CC=CC=C1)C)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.04 mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The green fluorescent solution is cooled to room temperature
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The dark green solution is heated at 60° C for 24 hours
|
|
Duration
|
24 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The ether layer is separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed well with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1N=C(C(=C1C1=CC=CC=C1)OC1=CC=C(C=C1)[N+](=O)[O-])C1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.9 g | |
| YIELD: PERCENTYIELD | 86.5% | |
| YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
